4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
4-methoxycarbonyl-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-17-9(16)5-2-3-6(8(14)15)7(4-5)10(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPFENIWMFBXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of 4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Ester Hydrolysis to Dicarboxylic Acid Derivatives
The methoxycarbonyl group undergoes base-catalyzed hydrolysis to yield dicarboxylic acid derivatives. In a representative procedure:
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Conditions : Reaction with aqueous KOH (2 equiv) in THF/H<sub>2</sub>O at room temperature for 6 hours .
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Outcome : 70% yield of 4-carboxy-2-(trifluoromethyl)benzoic acid after acidification with HCl .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 25°C |
| Solvent | THF/H<sub>2</sub>O (2:1) |
| Yield | 70% |
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) post-hydrolysis shows disappearance of the methoxy proton signal at δ 3.87 ppm and appearance of a broad carboxylic acid proton at δ 12.56 ppm .
Decarboxylation Under Thermal Conditions
The carboxylic acid group undergoes decarboxylation at elevated temperatures:
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Conditions : Heating at 150°C in diphenyl ether for 2 hours .
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Outcome : Formation of 3-(trifluoromethyl)benzoic acid via CO<sub>2</sub> elimination .
Mechanistic Insight :
Decarboxylation proceeds through a six-membered transition state stabilized by the electron-withdrawing trifluoromethyl group, which enhances acidity of the β-hydrogen .
Salt Formation with Alkali Metals
The carboxylic acid reacts with alkali metal hydroxides (e.g., NaOH, KOH) to form stable salts:
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Example : Reaction with KOH in ethanol yields potassium 4-(methoxycarbonyl)-2-(trifluoromethyl)benzoate .
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Application : These salts serve as intermediates in pharmaceutical synthesis.
Electrophilic Aromatic Substitution Limitations
The trifluoromethyl group strongly deactivates the aromatic ring, rendering electrophilic substitution reactions (e.g., nitration, sulfonation) unfavorable under standard conditions. Computational studies indicate:
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Meta-Directing Effect : The -CF<sub>3</sub> group directs incoming electrophiles to the meta position relative to itself.
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Reactivity Comparison :
| Reaction Type | Feasibility | Notes |
|---|---|---|
| Nitration | Low | Requires >100°C and HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> |
| Halogenation | Moderate | Limited to iodine under radical conditions |
Esterification of Carboxylic Acid Group
The carboxylic acid reacts with alcohols under acid catalysis:
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Example : Methanol/H<sub>2</sub>SO<sub>4</sub> at reflux yields dimethyl 2-(trifluoromethyl)terephthalate .
Stability in Aqueous Media
The compound demonstrates pH-dependent stability:
| pH Range | Half-Life (25°C) | Degradation Pathway |
|---|---|---|
| 1–3 | 48 hours | Ester hydrolysis dominant |
| 7–9 | 12 hours | Decarboxylation accelerates |
| >10 | 2 hours | Full decomposition to salts |
Data derived from accelerated stability testing in buffered solutions .
Scientific Research Applications
4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and the development of biologically active compounds.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development and pharmaceutical research.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological activity and chemical behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-Methoxy-5-(trifluoromethyl)benzoic Acid
- Structure : Methoxy (-OCH₃) at 2-position, -CF₃ at 5-position.
- The similarity score to the target compound is 0.94 .
- Applications : Used in pesticide synthesis due to its moderate acidity (pKa ~2.8) .
4-Chloro-2-(trifluoromethyl)benzoic Acid
- Structure : Chloro (-Cl) at 4-position, -CF₃ at 2-position.
- Key Differences : Replacement of methoxycarbonyl with chloro decreases electron-withdrawing effects, raising pKa (~3.2 vs. ~2.5 for the target compound). This makes it less acidic but more lipophilic, favoring membrane permeability in drug design .
(E)-3-(4-(Methoxycarbonyl)phenyl)-2-(trifluoromethyl)acrylic Acid
- Structure : Incorporates an acrylic acid moiety with -CF₃ and methoxycarbonyl groups.
- Key Differences : The α,β-unsaturated carbonyl system enables conjugation, enhancing reactivity in Diels-Alder reactions. Synthesized via Pd-catalyzed coupling with 88% yield, similar to the target compound’s synthetic efficiency .
Physicochemical Properties
Biological Activity
4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid is an organic compound characterized by a benzoic acid structure with a methoxycarbonyl group and a trifluoromethyl group. This unique combination of functional groups enhances its chemical reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis.
- Molecular Formula : C10H8F3O3
- Molecular Weight : Approximately 263.17 g/mol
- Structural Characteristics : The presence of the trifluoromethyl group increases lipophilicity, potentially improving bioavailability in biological systems.
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit specific enzymes related to inflammatory pathways, suggesting a role in treating inflammatory diseases.
- Enzyme Modulation : It interacts with various molecular targets, including enzymes and receptors, modulating their activities which could lead to therapeutic applications.
- Lipophilicity and Stability : The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Case Studies and Research Findings
- Anti-Obesity and Anti-Diabetic Potential :
- Cancer Treatment Applications :
-
Inhibition of Enzymatic Activity :
- A detailed analysis indicated that derivatives of this compound demonstrated varying degrees of inhibitory activity against specific enzymes, with some compounds showing AC50 values in the low micromolar range. This suggests their potential as lead compounds in drug development targeting specific pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid | Methoxycarbonyl and trifluoromethyl groups | Significant anti-inflammatory activity |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Fluoro and methoxycarbonyl groups | Potential anti-obesity effects |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Nitro and chloro substituents | Antitubercular properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid, and what key reaction conditions are involved?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:
- Esterification : Introducing the methoxycarbonyl group via methyl ester formation under acidic or basic conditions (e.g., using methanol and H₂SO₄ or DCC coupling agents) .
- Trifluoromethylation : The trifluoromethyl (-CF₃) group can be introduced via electrophilic substitution using CF₃Cl or nucleophilic agents like TMSCF₃ under Cu(I) catalysis. Reaction temperatures (0–60°C) and anhydrous solvents (e.g., DMF, THF) are critical for yield optimization .
- Oxidation/Decarboxylation : Final purification often employs recrystallization or column chromatography with solvents like ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, -CF₃ coupling) and carbon types (e.g., carbonyl carbons at ~165–175 ppm) .
- ¹⁹F NMR : Directly detects the -CF₃ group (δ ≈ -60 to -70 ppm) .
- IR Spectroscopy : Confirms carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) and ester carbonyl (1700–1750 cm⁻¹) .
- HPLC-MS : Validates purity (>95%) and molecular weight .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme Inhibition : The electron-withdrawing -CF₃ and ester groups enhance binding to hydrophobic enzyme pockets (e.g., kinase or protease targets). Assays include fluorescence polarization or SPR to measure IC₅₀ values .
- Prodrug Development : The carboxylic acid can be modified to esters for improved bioavailability, with hydrolysis studies in simulated gastric fluid .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields when synthesizing derivatives under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, trifluoromethylation yields may improve with Cu(I) catalysts in DMF at 40°C vs. THF .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction quenching .
Q. What strategies enhance the solubility of this compound in aqueous media for biological assays?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to sodium/potassium salts via NaOH/KOH treatment in ethanol/water mixtures .
- Co-Solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes to maintain solubility without structural alteration .
Q. What challenges arise in determining the crystal structure of this compound, and how can they be mitigated?
- Methodological Answer :
- Crystallization Issues : The -CF₃ group disrupts packing. Use slow vapor diffusion (e.g., ether into DCM solution) or co-crystallization with amine bases to stabilize lattice interactions .
- X-Ray Data Collection : High-resolution data (≤1.0 Å) is essential for resolving fluorine atom positions. Synchrotron sources improve accuracy .
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Model transition states for trifluoromethylation or ester hydrolysis. Software like Gaussian or ORCA predicts activation energies and regioselectivity .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., docking studies using AutoDock Vina) to prioritize derivatives for synthesis .
Q. What methodologies analyze the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
